molecular formula C17H27N3O8S B1409189 tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate CAS No. 943601-78-3

tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate

Cat. No.: B1409189
CAS No.: 943601-78-3
M. Wt: 433.5 g/mol
InChI Key: YFONOVPSCSUFIJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group linked to a nitrophenylsulfonamido moiety through a polyether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate typically involves multiple steps:

    Formation of the Polyether Chain: The polyether chain can be synthesized by reacting ethylene oxide with a suitable initiator, such as an alcohol or amine, under basic conditions.

    Introduction of the Nitrophenylsulfonamido Group: The nitrophenylsulfonamido group can be introduced by reacting the polyether intermediate with 2-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenylsulfonamido group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of nitrophenylsulfonamido groups on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate or as a prodrug. The nitrophenylsulfonamido group might impart specific biological activities, while the carbamate group can enhance stability and bioavailability.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can be leveraged.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate would depend on its specific application. In a biological context, the nitrophenylsulfonamido group could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The polyether chain might facilitate membrane permeability, while the carbamate group could protect the molecule from rapid degradation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This compound lacks the nitrophenylsulfonamido group, making it less reactive in certain chemical contexts.

    tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate:

Uniqueness

The presence of the nitrophenylsulfonamido group in tert-Butyl (2-(2-(2-(2-nitrophenylsulfonamido)ethoxy)ethoxy)ethyl)carbamate makes it unique compared to similar compounds. This group can participate in a variety of chemical reactions, providing opportunities for further functionalization and application in diverse fields.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-nitrophenyl)sulfonylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O8S/c1-17(2,3)28-16(21)18-8-10-26-12-13-27-11-9-19-29(24,25)15-7-5-4-6-14(15)20(22)23/h4-7,19H,8-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONOVPSCSUFIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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